5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a 3,4-dimethylphenyl group, a 6-fluoro-1,3-benzothiazol-2-yl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the 3,4-dimethylphenyl and 6-fluoro-1,3-benzothiazol-2-yl groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide include other oxazole carboxamides with different substituents. Examples include:
- 5-(3,4-dimethylphenyl)-N-(1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14FN3O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14FN3O2S/c1-10-3-4-12(7-11(10)2)16-9-15(23-25-16)18(24)22-19-21-14-6-5-13(20)8-17(14)26-19/h3-9H,1-2H3,(H,21,22,24) |
InChI Key |
GFPWDACDWHCCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C |
Origin of Product |
United States |
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